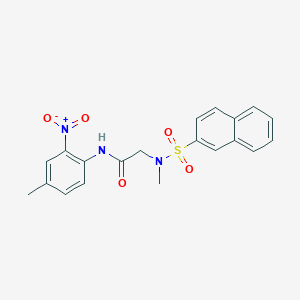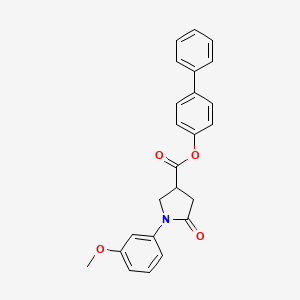![molecular formula C25H21N3O3 B4143800 N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4143800.png)
N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide
Overview
Description
N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with benzoyl chloride to form the benzimidazole coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects cell division and can lead to cell death, making it a potential anticancer agent . Additionally, the compound may interfere with other cellular processes by binding to enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Thiabendazole: Used as an antifungal and anthelmintic agent.
Uniqueness
N-{3-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzimidazole derivatives, this compound has shown potential in both antimicrobial and anticancer research, making it a versatile candidate for further investigation .
Properties
IUPAC Name |
N-[3-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(16-6-2-1-3-7-16)17-11-12-20-21(15-17)28-24(27-20)18-8-4-9-19(14-18)26-25(30)22-10-5-13-31-22/h1-4,6-9,11-12,14-15,22H,5,10,13H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVQQEJVLVVSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4143728.png)
![Phenyl 3-({[2-({2-[(4-methylbenzoyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate](/img/structure/B4143737.png)
![2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4143743.png)
![1-[4-(2-Bromo-4,6-dimethylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143751.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4143757.png)
![Benzyl (4-{[4-(benzyloxy)phenoxy]methyl}phenyl) sulfone](/img/structure/B4143759.png)
![4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate](/img/structure/B4143770.png)
![3-nitro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzenesulfonamide](/img/structure/B4143782.png)
![3-[4-(3-sec-butoxyphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4143784.png)
![N-[3-(anilinosulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B4143791.png)

![2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B4143815.png)

